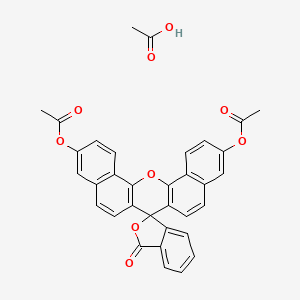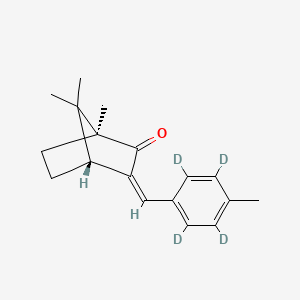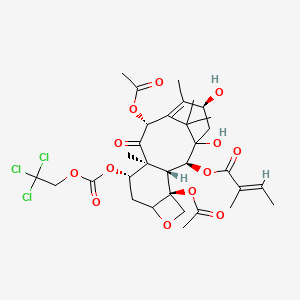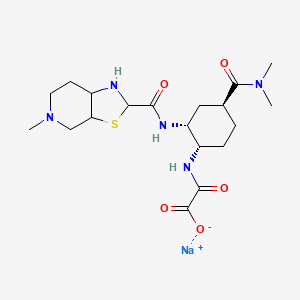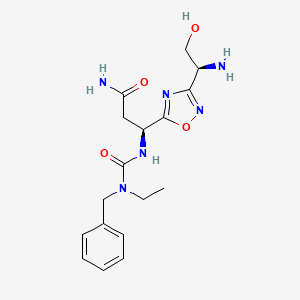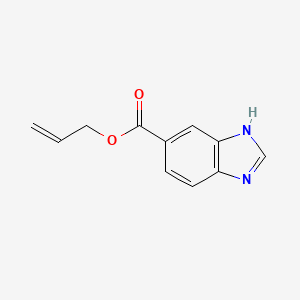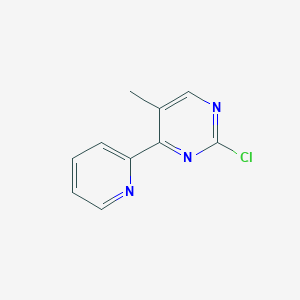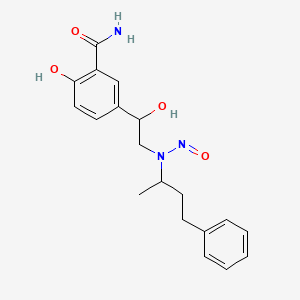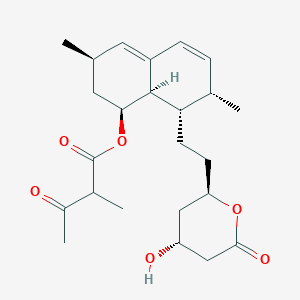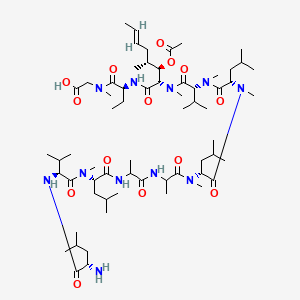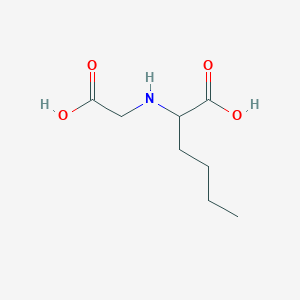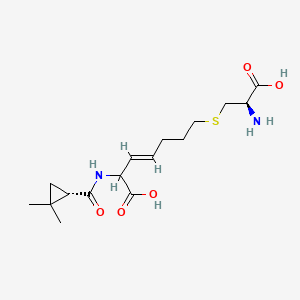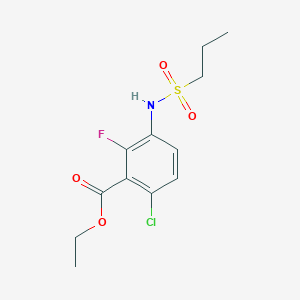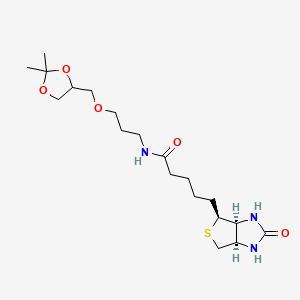
N-Biotinyl-3-aminopropylSolketal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinyl-3-aminopropylSolketal is a compound used in various biochemical and molecular biology applications. It is a derivative of biotin, a water-soluble B-vitamin, and is often utilized for biotinylation, which is the process of attaching biotin to proteins and other macromolecules. This compound is particularly useful in labeling, detection, and purification processes due to the strong affinity between biotin and avidin/streptavidin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-3-aminopropylSolketal typically involves the reaction of biotin with 3-aminopropylSolketal under specific conditions. The process often includes the use of N-hydroxysuccinimide (NHS) esters to facilitate the biotinylation reaction. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a controlled temperature, usually around 4°C, for 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as dialysis, gel filtration, or high-performance liquid chromatography (HPLC) to remove any unreacted biotin and byproducts .
化学反応の分析
Types of Reactions
N-Biotinyl-3-aminopropylSolketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated derivatives with different functional groups, while reduction can result in simpler biotinylated compounds .
科学的研究の応用
N-Biotinyl-3-aminopropylSolketal has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated oligonucleotides and peptides for various biochemical assays.
Biology: Employed in labeling proteins and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for research and commercial use.
作用機序
The mechanism of action of N-Biotinyl-3-aminopropylSolketal involves its strong binding affinity to avidin and streptavidin proteins. This interaction is highly specific and stable, allowing for the effective labeling and detection of biotinylated molecules. The compound targets primary amino groups in proteins and other macromolecules, facilitating their biotinylation and subsequent detection or purification .
類似化合物との比較
Similar Compounds
N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate: Another biotinylated compound with similar applications in labeling and detection.
N-Biotinyl-ethylenediamine trifluoroacetate: Used for biotinylation of proteins and other biomolecules.
Uniqueness
N-Biotinyl-3-aminopropylSolketal is unique due to its specific structure, which provides enhanced stability and binding affinity compared to other biotinylated compounds. Its solketal moiety offers additional functionalization options, making it versatile for various applications in research and industry .
特性
分子式 |
C19H33N3O5S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]pentanamide |
InChI |
InChI=1S/C19H33N3O5S/c1-19(2)26-11-13(27-19)10-25-9-5-8-20-16(23)7-4-3-6-15-17-14(12-28-15)21-18(24)22-17/h13-15,17H,3-12H2,1-2H3,(H,20,23)(H2,21,22,24)/t13?,14-,15-,17-/m0/s1 |
InChIキー |
GFRVJIMIHFCJHY-KRGHPTQSSA-N |
異性体SMILES |
CC1(OCC(O1)COCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C |
正規SMILES |
CC1(OCC(O1)COCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


